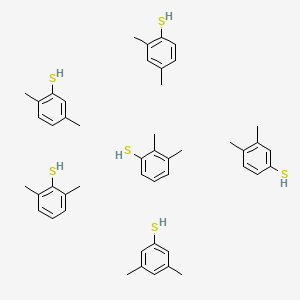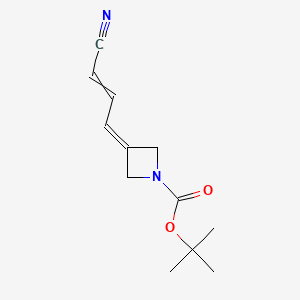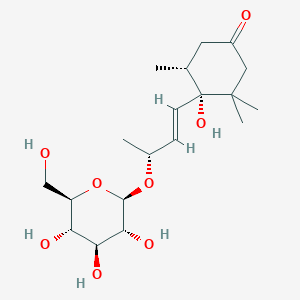
2,3-Dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylbenzenethiol, 2,4-dimethylbenzenethiol, 2,5-dimethylbenzenethiol, 2,6-dimethylbenzenethiol, 3,4-dimethylbenzenethiol, and 3,5-dimethylbenzenethiol are organic compounds known as dimethylbenzenethiols. These compounds are characterized by the presence of two methyl groups and a thiol group attached to a benzene ring. They are used in various chemical reactions and have applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylbenzenethiols can be synthesized through several methods. One common method involves the reaction of dimethylbenzene (xylene) with sulfur or sulfur-containing compounds under specific conditions. For example, 2,4-dimethylbenzenethiol can be synthesized by reacting 2,4-dimethylbenzene with sulfur in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of dimethylbenzenethiols often involves large-scale chemical reactions using specialized equipment. The process typically includes the use of high temperatures and pressures to facilitate the reaction between dimethylbenzene and sulfur compounds. The resulting product is then purified through distillation or other separation techniques to obtain the desired dimethylbenzenethiol .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbenzenethiols undergo various chemical reactions, including:
Oxidation: Dimethylbenzenethiols can be oxidized to form sulfonic acids or sulfoxides.
Reduction: These compounds can be reduced to form corresponding hydrocarbons.
Substitution: Dimethylbenzenethiols can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated dimethylbenzenes
Applications De Recherche Scientifique
Dimethylbenzenethiols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of dimethylbenzenethiols involves their interaction with specific molecular targets and pathways. The thiol group in these compounds can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes .
Comparaison Avec Des Composés Similaires
Dimethylbenzenethiols can be compared with other thiol-containing compounds such as:
Thiophenol: Similar structure but without the methyl groups.
Methylthiophenol: Contains one methyl group and a thiol group.
Ethylbenzenethiol: Contains an ethyl group instead of methyl groups.
The presence of two methyl groups in dimethylbenzenethiols makes them unique and can influence their reactivity and applications compared to other thiol-containing compounds .
Propriétés
Formule moléculaire |
C48H60S6 |
|---|---|
Poids moléculaire |
829.4 g/mol |
Nom IUPAC |
2,3-dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol |
InChI |
InChI=1S/6C8H10S/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5,9H,1-2H3 |
Clé InChI |
MXTHSFBVNQGBHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S)C.CC1=CC(=C(C=C1)C)S.CC1=C(C(=CC=C1)S)C.CC1=C(C(=CC=C1)C)S.CC1=C(C=C(C=C1)S)C.CC1=CC(=CC(=C1)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)
![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)



![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)

